molecular formula C8H14N2O3 B1598713 Tert-butyl 4-oxoimidazolidine-1-carboxylate CAS No. 885954-76-7

Tert-butyl 4-oxoimidazolidine-1-carboxylate

Cat. No.: B1598713
CAS No.: 885954-76-7
M. Wt: 186.21 g/mol
InChI Key: VHHMYPLTJYOOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS 885954-76-7) is a chemical intermediate with the molecular formula C 8 H 14 N 2 O 3 and a molecular weight of 186.21 g/mol . This compound serves as a key synthetic precursor for a novel class of biobased organocatalytic surfactants, which align with green chemistry principles by enabling asymmetric reactions in water, thus reducing the need for hazardous organic solvents . Its primary research value lies in its role as a protected form of the 4-imidazolidinone moiety, a scaffold recognized for its powerful organocatalytic activity, as exemplified in the work of Nobel laureate D. MacMillan. This moiety functions as a Lewis acid via the formation of an iminium ion, facilitating a wide range of enantioselective transformations . Researchers functionalize this core to develop chiral surfactant-organocatalysts, where the imidazolidinone acts as a catalytic polar head. These molecules self-assemble in water into organized aggregates like vesicles, creating microenvironments that solubilize organic reagents and drive reactions with high enantioselectivity . This compound is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

tert-butyl 4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-6(11)9-5-10/h4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHMYPLTJYOOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402729
Record name Tert-butyl 4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-76-7
Record name Tert-butyl 4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate typically involves constructing the imidazolidine ring followed by the introduction of the tert-butyl carbamate protecting group. The key steps include:

  • Formation of the imidazolidine ring via cyclization of amino acid derivatives or related precursors.
  • Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).
  • Oxidation or functional group transformation to introduce the 4-oxo functionality.

Preparation via Pd/C Catalyzed Reduction and Esterification

One of the documented methods involves the reduction of a precursor imidazolidine derivative using palladium on carbon (Pd/C) in the presence of ammonium formate in methanol. This method yields this compound as a key intermediate.

Procedure Highlights:

  • A compound of formula IIIa is suspended in dry methanol.
  • Pd/C catalyst and anhydrous ammonium formate are added under nitrogen atmosphere.
  • The mixture is refluxed and monitored by TLC until completion.
  • Catalyst removal by filtration through celite.
  • Evaporation under reduced pressure yields the this compound (Formula IIa).

This intermediate can be further converted into other derivatives such as imidapril, demonstrating its synthetic utility.

Preparation Using Potassium tert-Butoxide and THF

Another approach involves the use of potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (-50 °C to -45 °C) to facilitate the reaction of this compound with other substrates. This method is part of a multi-step synthesis but highlights the stability and reactivity of the tert-butyl ester under basic conditions.

Synthetic Route from L-Alanine Methyl Ester Hydrochloride

A related synthetic pathway for imidazolidine derivatives, which can be adapted for this compound, involves:

  • Starting from L-alanine methyl ester hydrochloride.
  • Formation of an imine intermediate with tert-butyraldehyde in the presence of magnesium sulfate and triethylamine in dichloromethane.
  • Cyclization and subsequent acetylation steps to form the imidazolidin-4-one core.
  • The tert-butyl group is introduced via the aldehyde or protecting group strategies.

This method, while described for a dimethylimidazolidinone, provides a framework for synthesizing tert-butyl protected imidazolidine derivatives.

Oxidation and Functionalization

In some advanced syntheses, oxidation of intermediates using reagents such as meta-chloroperbenzoic acid (mCPBA) is employed to introduce or modify the oxo group on the imidazolidine ring. For example, in radiosynthesis applications, mCPBA oxidation of tert-butyl substituted imidazolidine derivatives is performed at elevated temperatures (60 °C) in chloroform for 20 minutes.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield/Notes Reference
Pd/C catalyzed reduction in methanol Pd/C, ammonium formate, reflux in MeOH Efficient reduction, intermediate for further synthesis
Potassium tert-butoxide in THF KOtBu, THF, low temp (-50 to -45 °C) Used in coupling reactions, stable tert-butyl ester
Imine formation & cyclization L-alanine methyl ester HCl, (CH3)3CCHO, MgSO4, Et3N Multi-step, adaptable for tert-butyl protection
Oxidation with mCPBA mCPBA, chloroform, 60 °C, 20 min Introduces oxo group, used in advanced functionalization

Research Findings and Notes

  • The Pd/C reduction method provides a mild and efficient route to this compound, suitable for scale-up and further functionalization.
  • The use of potassium tert-butoxide under cryogenic conditions ensures selective reactions without compromising the tert-butyl protecting group.
  • The imine formation route from amino acid derivatives offers stereochemical control, important for producing optically active compounds.
  • Oxidation with mCPBA is a useful method for introducing oxygen functionalities on the imidazolidine ring, critical for biological activity modulation.
  • The tert-butyl group serves as a robust protecting group that can be removed under acidic conditions if needed, facilitating downstream synthetic steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-oxoimidazolidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 4-oxoimidazolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions.

Medicine: this compound has potential applications in drug development. It can be used to synthesize compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be used as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxoimidazolidine-1-carboxylate depends on its specific application. In general, it can act as a substrate or inhibitor in enzyme-catalyzed reactions. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazolidinone Family

Several imidazolidinone derivatives share structural similarities with tert-butyl 4-oxoimidazolidine-1-carboxylate. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application/Notes
This compound (Target) C₈H₁₄N₂O₃ 186.21 Boc group at 1-position, ketone at 4-position 95–98% Intermediate for drug discovery .
tert-Butyl (R)-3-benzoyl-5-benzyl-5-(2-methylallyl)-4-oxoimidazolidine-1-carboxylate (35g) C₂₇H₃₀N₂O₄ 470.54 Benzoyl, benzyl, allyl groups 83% yield Asymmetric synthesis of chiral imidazolidinones for complex natural products .
tert-Butyl (R)-5-allyl-3-benzoyl-4-oxoimidazolidine-1-carboxylate (35i) C₂₀H₂₄N₂O₄ 356.42 Allyl, benzoyl groups 75% yield Precursor for 7-membered diaza rings via Pd-catalyzed cycloaddition .
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate C₉H₁₆N₂O₃ 200.24 Methyl group at 1-position, ketone at 2-position 95% Modified scaffold for peptide mimetics .

Key Observations :

  • Substituent Effects : The target compound lacks bulky substituents (e.g., benzoyl, allyl), making it more flexible for diverse functionalization compared to 35g and 35i .
  • Synthetic Utility : Derivatives like 35g and 35i are tailored for asymmetric catalysis, whereas the target compound serves as a general-purpose building block .
  • Stability : The Boc group in all compounds enhances stability under basic and nucleophilic conditions, but steric hindrance in 35g/35i may reduce reactivity .

Physicochemical and Commercial Comparison

Physical Properties
  • Solubility : The target compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). In contrast, benzoyl-substituted derivatives (35g, 35i) exhibit lower solubility due to hydrophobic aromatic groups .
Commercial Availability and Pricing
Compound Supplier Price (1g) Purity Form
This compound CymitQuimica €333.00 98% Solid
35g Academic synthesis N/A 83% Oil
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate Combi-Blocks ~€300 (est.) 95% Solid

Note: The target compound is more readily available commercially, while analogues like 35g are typically synthesized in-house for specific projects .

Role in Drug Discovery

  • The target compound is a precursor for protease inhibitors and kinase modulators , leveraging its ketone group for further reductions or condensations .

Biological Activity

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound contributes to its biological activity. The imidazolidine ring is a key feature that influences its interaction with biological targets. The compound can be represented as follows:

C9H15N1O3\text{C}_9\text{H}_{15}\text{N}_1\text{O}_3

Research indicates that this compound may exert its effects through several mechanisms:

  • GPR119 Agonism : Recent studies have highlighted the role of similar compounds in activating GPR119, a receptor involved in glucose metabolism and insulin secretion. This suggests that this compound may have applications in managing type 2 diabetes mellitus (T2DM) by enhancing glucose-stimulated insulin secretion (GSIS) .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anticancer Potential : The structural characteristics of this compound suggest potential interactions with pathways involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological potency of this compound derivatives. These studies typically involve:

  • Cell Line Testing : Assessing the compound's effects on various cancer cell lines to determine cytotoxicity and mechanisms of action.
  • GPR119 Binding Assays : Evaluating the binding affinity of the compound to GPR119 in human embryonic kidney (HEK) cells transfected with GPR119 constructs .

In Vivo Studies

In vivo research has provided insights into the efficacy of this compound in animal models:

  • Diabetes Models : Animal studies have shown that compounds activating GPR119 can lower blood glucose levels and improve insulin sensitivity, indicating a potential role for this compound in diabetes management .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • GPR119 Agonists : A study on triazole derivatives demonstrated their ability to activate GPR119, leading to increased insulin secretion and improved glucose homeostasis in diabetic models .
  • Anticancer Activity : Research on imidazolidine derivatives has shown promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest .

Data Tables

Study Type Findings Reference
In VitroEnhanced GSIS in HEK cells transfected with GPR119
In VivoDecreased blood glucose levels in diabetic mice
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for tert-butyl 4-oxoimidazolidine-1-carboxylate?

Methodological Answer: The compound is synthesized via palladium-catalyzed asymmetric allylation. For example, a protocol using Pd₂(pmdba)₃ (4 mol%) and a chiral ligand such as (S)-[(CF₃)₃]t-BuPHOX (10 mol%) at 60°C for 26 hours yields the product with high enantiomeric excess (83% yield, 89% ee). Purification via silica gel flash chromatography (10% EtOAc/hexanes) is critical to isolate the product .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural identity. For instance, ¹H NMR (400 MHz, CDCl₃) reveals rotameric mixtures (e.g., a 2.5:1 ratio of major and minor rotamers), with distinct chemical shifts for key protons (e.g., δ 4.98–4.75 ppm for allyl groups). X-ray crystallography, employing software like SHELXL or WinGX, can resolve absolute configurations and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in asymmetric syntheses of this compound?

Methodological Answer: Optimization involves screening chiral ligands (e.g., phosphine-oxazoline ligands) and reaction parameters (temperature, solvent polarity). Statistical design of experiments (DoE), as applied in epoxidation studies with molybdenum catalysts, can identify critical factors (e.g., catalyst loading, reaction time) to maximize ee. Computational modeling (DFT) may predict ligand-substrate interactions to guide rational design .

Q. What strategies address rotameric mixtures observed in NMR analysis?

Methodological Answer: Rotameric equilibria complicate NMR interpretation. Variable-temperature NMR (e.g., at −40°C to 25°C) can slow interconversion, resolving distinct peaks. Alternatively, crystallographic analysis (e.g., using SHELX or ORTEP) provides static structural data. Dynamic NMR simulations (e.g., EXSY experiments) quantify exchange rates between rotamers .

Q. How to design multi-step syntheses incorporating this compound as an intermediate?

Methodological Answer: The compound serves as a precursor for complex heterocycles. For example, coupling with pyrimidine or thiazolo[5,4-b]pyridine derivatives requires orthogonal protection (e.g., tert-butyloxycarbonyl [Boc] groups) and sequential deprotection. Pd-mediated cross-coupling or Huisgen cycloaddition can append functional moieties while preserving stereochemistry .

Q. What computational methods support conformational analysis of this compound?

Q. How to resolve discrepancies in reported enantiomeric excess values across studies?

Methodological Answer: Validate analytical methods (e.g., chiral HPLC vs. NMR derivatization) and ensure calibration with enantiopure standards. Reproducibility tests under identical conditions (catalyst batch, solvent purity) are essential. Conflicting data may arise from undetected racemization during workup, necessitating in situ monitoring (e.g., ReactIR spectroscopy) .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

Methodological Answer: Solid-state structures (X-ray) reflect low-energy conformers stabilized by crystal packing, while NMR captures dynamic equilibria in solution. Compare computed crystal packing energies (via Materials Studio) with solution-phase populations. Hydrogen-bonding networks, as analyzed via graph set theory (e.g., Etter’s rules), explain conformational locking in crystals .

Experimental Design Considerations

Q. What safety protocols are critical when handling tert-butyl derivatives?

Methodological Answer: Tert-butyl hydroperoxide analogs require explosion-proof equipment, grounded containers, and inert atmospheres (N₂/Ar). Avoid sparks/open flames. For imidazolidine derivatives, use fume hoods to prevent inhalation and wear nitrile gloves. Monitor peroxide formation via iodometric titration if stored long-term .

Q. How to scale up syntheses without compromising stereochemical integrity?

Methodological Answer: Maintain consistent mixing efficiency (e.g., use baffled reactors) and avoid temperature gradients. Kinetic studies identify rate-limiting steps (e.g., oxidative addition in Pd catalysis). Continuous flow systems enhance heat/mass transfer and reduce racemization risks compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-oxoimidazolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-oxoimidazolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.